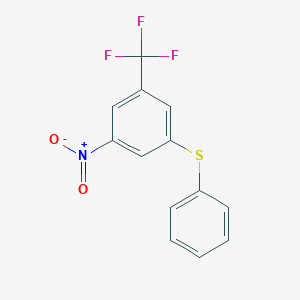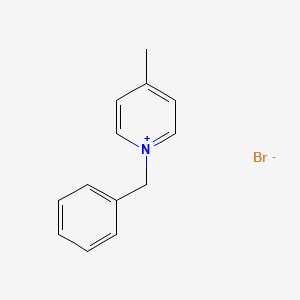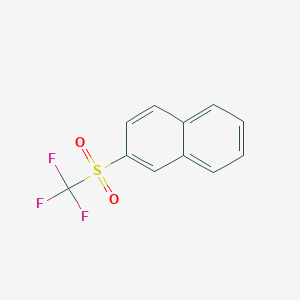
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is a compound commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Wirkmechanismus
Target of Action
It’s known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds to protect the amino group during synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The Boc group is introduced into the amino acid through a process known as tert-butoxycarbonylation. This process involves the reaction of the amino acid with di-tert-butyl pyrocarbonate in aqueous organic solutions . The Boc group can be selectively removed (deprotected) when no longer needed, using specific reagents such as trifluoroacetic acid (TFA) .
Result of Action
The introduction of the Boc group into an amino acid results in a protected amino acid that can undergo further reactions without the amino group being affected. This allows for the synthesis of complex peptides with a specific sequence of amino acids . The deprotection of the Boc group then reveals the original amino group, allowing it to participate in subsequent peptide bond formations .
Action Environment
The efficiency of the tert-butoxycarbonylation process can be influenced by various environmental factors. For instance, the yield of the desired product can be optimized by adjusting the conditions of the reaction, such as the choice of solvent and the reaction temperature . Furthermore, the deprotection process is typically carried out under acidic conditions and can be influenced by the choice of acid and its concentration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and can improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . The compound can also participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine.
Coupling: The major product is the peptide or amino acid derivative.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is widely used in the synthesis of peptides and other biologically active molecules. It serves as a building block in the preparation of complex peptides used in drug discovery and development . The compound is also used in the study of enzyme mechanisms and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2,4-dimethylpentanoic acid: The unprotected form of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: A similar Boc-protected amino acid with a different side chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a dimethylpentanoic acid backbone. This structure makes it particularly useful in the synthesis of peptides with specific structural requirements .
Eigenschaften
IUPAC Name |
(2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
